Cas no 917567-17-0 (Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]-)
![Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]- structure](https://www.kuujia.com/scimg/cas/917567-17-0x500.png)
917567-17-0 structure
Product name:Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]-
Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]-
- 3-methoxy-6-[(2-phenylethylamino)methylidene]cyclohexa-2,4-dien-1-one
- 3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- DTXSID70847363
- 917567-17-0
-
- Inchi: InChI=1S/C16H17NO2/c1-19-15-8-7-14(16(18)11-15)12-17-10-9-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3
- InChI Key: AAIZHRCFFVDFOL-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C=C1)C=NCCC2=CC=CC=C2)O
Computed Properties
- Exact Mass: 255.125928785g/mol
- Monoisotopic Mass: 255.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8Ų
- XLogP3: 3.1
Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]- Related Literature
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Mehmet Menaf Ayhan,Burcu Dedeoglu,Yunus Zorlu,Bünyemin Coşut CrystEngComm, 2021,23, 268-272
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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